molecular formula C13H19N3O3S B2668985 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide CAS No. 2094584-33-3

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide

Cat. No.: B2668985
CAS No.: 2094584-33-3
M. Wt: 297.37
InChI Key: FRYLNCSUPVRXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanesulfonyl and cyclopropyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst like rhodium or copper.

    Final Coupling: The final step involves coupling the cyclopropyl-substituted intermediate with the pyrimidine core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted products

Scientific Research Applications

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide
  • 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-4-carboxamide
  • 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the methanesulfonyl group and the cyclopropyl group attached to the pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methylsulfonyl-N-[(1-propan-2-ylcyclopropyl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9(2)13(5-6-13)8-15-11(17)10-4-7-14-12(16-10)20(3,18)19/h4,7,9H,5-6,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYLNCSUPVRXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)CNC(=O)C2=NC(=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.